ciguatoxin CTX3C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

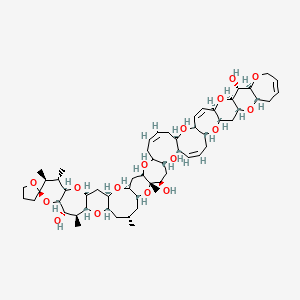

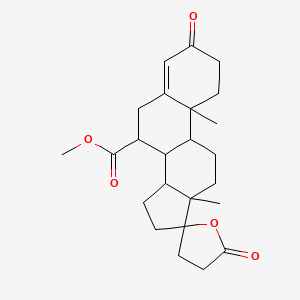

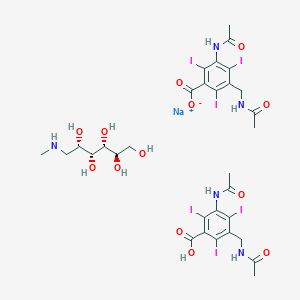

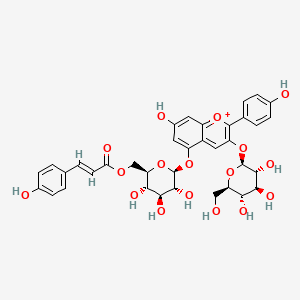

Ciguatoxin CTX3C is a ciguatoxin comprising a sequence of twelve trans-fused six-, seven-, eight- and nine-membered oxacycles and a spiro-fused tetrahydrofuran. It has a role as a metabolite.

Scientific Research Applications

Synthesis and Structural Analysis

- Ciguatoxin CTX3C, a major causative agent of ciguatera seafood poisoning, has been a subject of extensive synthesis and structural analysis. Notably, an improved total synthesis of CTX3C using a protective group strategy has provided a sufficient amount of sample for further biological studies, revealing its structure characterized by 13 ether rings spanning more than 3 nm (Inoue et al., 2002). Similarly, the convergent synthesis of the ABCDE ring system of CTX3C was achieved to facilitate its practical construction for molecular studies (Maruyama et al., 2002).

Understanding Toxin-Protein Interactions

- The interaction between ciguatoxin CTX3C and proteins has been elucidated to understand its pathogenic mechanism. The crystal structures of anti-ciguatoxin antibody 10C9 Fab in complexes with fragments of CTX3C revealed how the polycyclic ethers are recognized by the antibody, providing insights that could aid in the design of therapeutic agents or diagnostic reagents for detecting members of the polycyclic ether family (Ui et al., 2008).

Impact on Sodium Channels and Neuronal Function

- CTX3C's effects on the kinetic properties of voltage-dependent sodium channels were studied, showing that it binds to receptor site 5 of the channel, altering its physiological functions. This research helps in understanding the multimodal effects of CTX3C on sodium channels, providing insight into its toxic actions (Yamaoka et al., 2004). Furthermore, the effects of CTX3C on gene expression in primary cortical neurons were explored, identifying neuronal genes and metabolic pathways altered by ciguatoxin exposure, which may assist in future research or treatment of ciguatera (Rubiolo et al., 2018).

Development of Detection Methods

- Advances have been made in the development of sensitive and specific detection methods for CTX3C, crucial for addressing ciguatera seafood poisoning. For instance, a synthesis-based approach was used to develop a direct sandwich immunoassay for detecting CTX3C at ppb levels (Oguri et al., 2003). Moreover, an on-line sandwich immunoassay integrated with capillary electrophoresis and electrochemical detection provided a sensitive and rapid method for the determination of CTX3C, showcasing enhanced sensitivity and shorter assay time compared to traditional methods (Zhang et al., 2015).

Trophic Transfer and Marine Ecosystem Studies

- Research on dietary ciguatoxin accumulation in coral reef fish using CTX3C provided insights into the toxin's trophic transfer and implications for global seafood safety, highlighting the continuous accumulation of CTX3C in fish tissue and its relevance to ciguatera poisoning (Clausing et al., 2018).

properties

Molecular Formula |

C57H82O16 |

|---|---|

Molecular Weight |

1023.2 g/mol |

IUPAC Name |

(1R,3S,4Z,7R,9S,11R,13S,19R,20R,21S,23R,26S,28R,30Z,33S,35R,37S,39R,41S,43R,44S,45S,46R,48S,49S,50S,51R,53S,55R,57R,59S,60R)-44,45,50,55,59-pentamethylspiro[2,8,12,18,22,27,34,38,42,47,52,58-dodecaoxadodecacyclo[31.28.0.03,28.07,26.09,23.011,21.013,19.035,59.037,57.039,53.041,51.043,48]henhexaconta-4,15,24,30-tetraene-46,2'-oxolane]-20,49,60-triol |

InChI |

InChI=1S/C57H82O16/c1-28-22-39-41(25-45-51(70-39)30(3)49(59)55-52(71-45)29(2)31(4)57(73-55)19-11-21-62-57)67-43-27-48-56(5,72-44(43)23-28)47(58)26-42-35(68-48)13-7-6-12-32-33(65-42)15-10-16-34-36(63-32)17-18-37-40(64-34)24-46-54(69-37)50(60)53-38(66-46)14-8-9-20-61-53/h6-10,15,17-18,28-55,58-60H,11-14,16,19-27H2,1-5H3/b7-6-,15-10-/t28-,29+,30+,31+,32-,33+,34-,35+,36+,37-,38+,39+,40+,41-,42-,43+,44-,45+,46-,47-,48-,49+,50-,51-,52-,53+,54-,55+,56+,57-/m1/s1 |

InChI Key |

BFXGFCYTZARNGN-YUTMJQEESA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H](C[C@H]3[C@H](O2)[C@H]([C@@H]([C@H]4[C@H](O3)[C@H]([C@@H]([C@]5(O4)CCCO5)C)C)O)C)O[C@H]6C[C@@H]7[C@]([C@@H](C[C@@H]8[C@@H](O7)C/C=C\C[C@@H]9[C@@H](O8)/C=C\C[C@@H]2[C@@H](O9)C=C[C@@H]3[C@@H](O2)C[C@@H]2[C@@H](O3)[C@@H]([C@@H]3[C@@H](O2)CC=CCO3)O)O)(O[C@@H]6C1)C |

Canonical SMILES |

CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CCCO5)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CCC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CCO3)O)O)(OC6C1)C |

synonyms |

ciguatoxin 3C ciguatoxin CTX3C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![butanoic acid [(4aS,5R,6R,7aR)-2-hydroxy-2-oxo-6-[6-(1-oxobutylamino)-9-purinyl]-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3,2]dioxaphosphorin-5-yl] ester](/img/structure/B1261111.png)

![(4S,5S)-4-[[2-(azidomethyl)phenyl]methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-N-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1261128.png)

![(2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1261132.png)